

Application Note: Labeling of Thiol-Modified DNA with DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-ICG maleimide

Cat. No.: B12388925

[Get Quote](#)

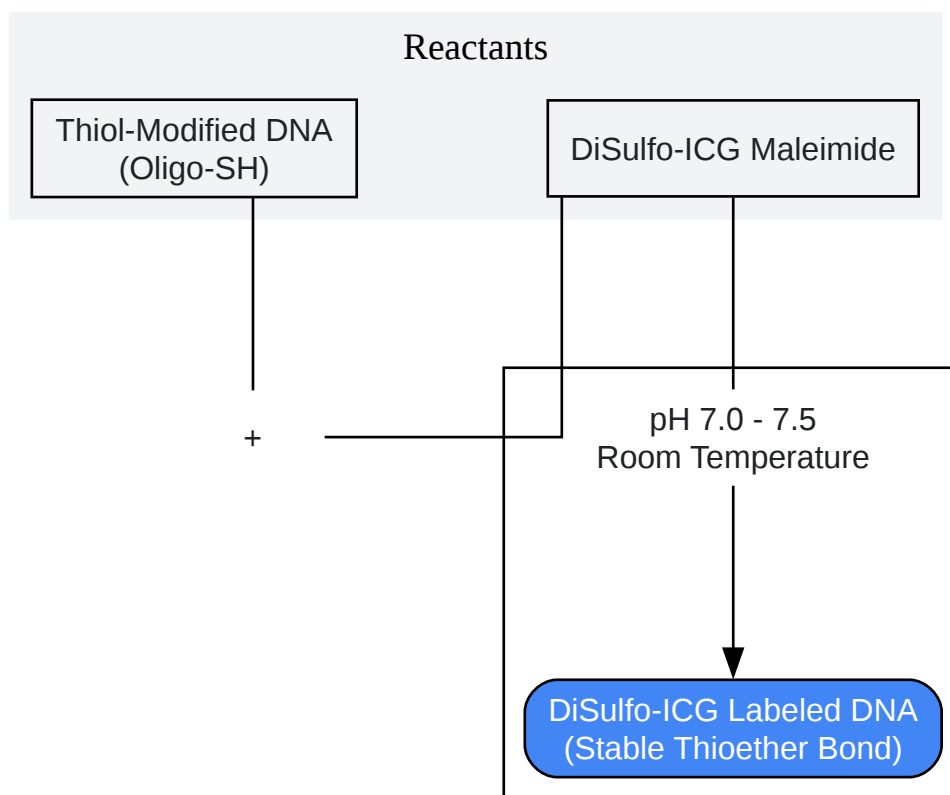
Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the covalent labeling of thiol-modified DNA oligonucleotides with DiSulfo-Indocyanine Green (ICG) maleimide. The conjugation is based on the highly specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group.[1][2][3][4] Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups present in cysteine residues or, in this case, synthetically introduced into DNA oligonucleotides.[1][2][3] DiSulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for a variety of in vivo and in vitro imaging applications where deep tissue penetration and low background autofluorescence are required.[5][6][7]

The following protocols detail the necessary steps for preparing reagents, reducing disulfide bonds, performing the labeling reaction, purifying the final conjugate, and characterizing the labeled product.

Chemical Reaction Pathway

The fundamental reaction involves the formation of a stable thioether bond between the sulfhydryl group on the DNA and the maleimide group of the DiSulfo-ICG dye. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-7.5).[8]



[Click to download full resolution via product page](#)

Caption: Covalent conjugation of thiol-modified DNA with **DiSulfo-ICG maleimide**.

Experimental Protocols

Protocol 1: Preparation of Reagents

- Reaction Buffer (Phosphate-Buffered Saline, PBS):
 - Prepare a 1X PBS solution at pH 7.2-7.5. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.[1][2]
 - Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.[1][2][8]
 - Add 1-2 mM EDTA to the buffer to chelate divalent metal ions that can promote thiol oxidation.[4]
- Thiol-Modified DNA Solution:

- Dissolve the lyophilized thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
- TCEP Reducing Agent:
 - Prepare a 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine) in degassed water. TCEP is preferred over DTT as it does not need to be removed prior to the labeling reaction.[8]
- **DiSulfo-ICG Maleimide** Stock Solution:
 - Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** by dissolving it in anhydrous DMSO or DMF.[8] The "DiSulfo" modification enhances water solubility, so dissolution in the reaction buffer may also be possible.[3] Handle the dye in low-light conditions to prevent photobleaching.[8]

Protocol 2: Reduction of Thiol-Modified DNA

Since thiol groups are prone to forming disulfide bonds via oxidation, a reduction step is critical for efficient labeling.[1][2][3]

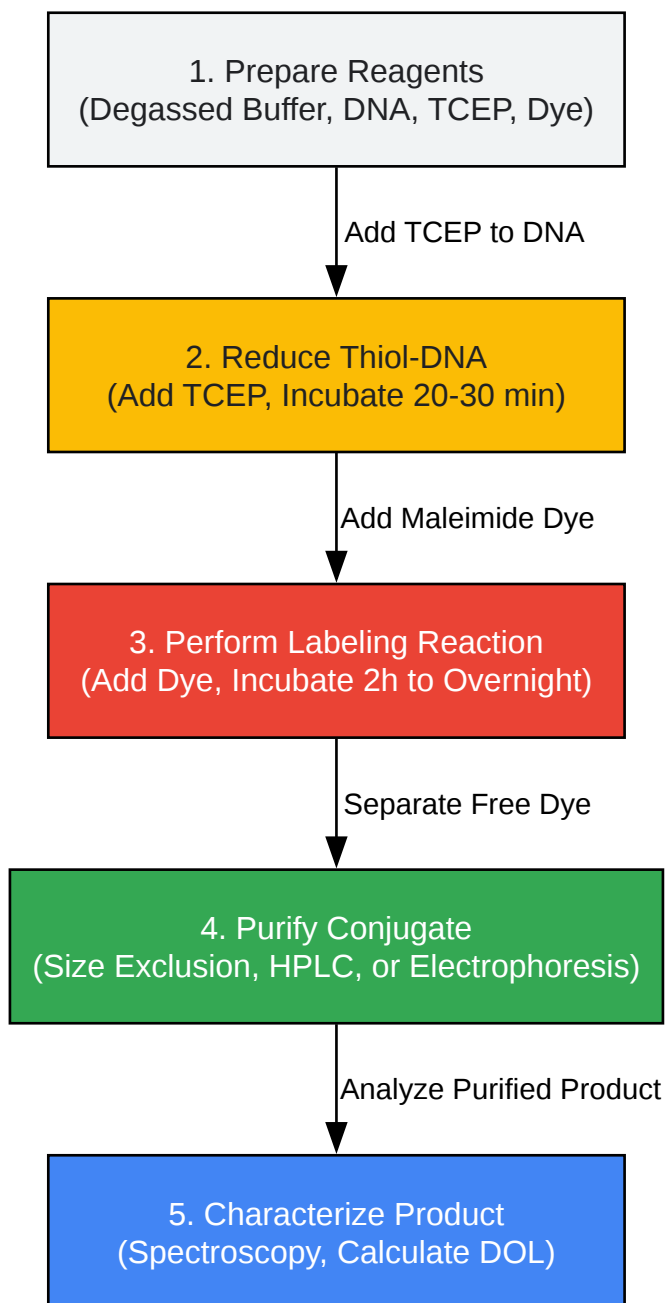
- To the dissolved thiol-modified DNA solution, add the 10 mM TCEP stock solution to achieve a final TCEP concentration that is in 10-100 fold molar excess relative to the DNA.[2][8]
- Flush the reaction vial with an inert gas (argon or nitrogen), cap it tightly, and incubate for 20-30 minutes at room temperature.[2][8]

Protocol 3: Labeling Reaction

- Add the **DiSulfo-ICG maleimide** stock solution to the reduced thiol-DNA solution. A 10 to 20-fold molar excess of the dye over the DNA is recommended to ensure efficient conjugation.[2][3][8]
- If any precipitation occurs, add a small amount of additional DMSO or DMF to aid solubility.[2]
- Flush the vial again with inert gas, cap it tightly, and mix thoroughly.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2][3]

Overall Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for labeling thiol-DNA with ICG maleimide.

Protocol 4: Purification of Labeled DNA

Purification is essential to remove unreacted **DiSulfo-ICG maleimide**, which would interfere with accurate quantification.

- **Size-Exclusion Chromatography (Gel Filtration):** This is a common method for separating the larger DNA-dye conjugate from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
- **High-Performance Liquid Chromatography (HPLC):** Reverse-phase or ion-exchange HPLC can provide high-purity separation.
- **Polyacrylamide Gel Electrophoresis (PAGE):** This method can also be used to purify the labeled oligonucleotide, especially for analytical purposes.[\[9\]](#)[\[10\]](#)
- **Liquid-Liquid Extraction:** For some dyes, extraction with a solvent like n-butanol can sequester the unreacted dye in the organic phase, leaving the labeled DNA in the aqueous phase.[\[11\]](#)[\[12\]](#) The suitability of this method depends on the hydrophilicity of DiSulfo-ICG.

Protocol 5: Characterization and Quantification

After purification, the concentration and degree of labeling (DOL) of the conjugate should be determined using UV-Vis spectrophotometry.

- Measure the absorbance of the purified conjugate solution at 260 nm (A_{260} , for DNA) and at the absorbance maximum for ICG (A_{max} , typically ~780-800 nm).
- Calculate DNA Concentration:
 - First, correct the A_{260} reading for the contribution of the ICG dye.
 - $\text{Corrected } A_{260} (A_{260corr}) = A_{260_measured} - (A_{max} * CF_{260})$
 - Where CF_{260} is the correction factor (A_{260}/A_{max}) for the free dye. This must be determined by measuring the absorbance of the free **DiSulfo-ICG maleimide** at 260 nm and its A_{max} .
 - $\text{DNA Concentration (mg/mL)} = A_{260corr} * \text{Conversion Factor}$

- Conversion factors: ~0.05 for dsDNA, ~0.033 for ssDNA.[13]
- Calculate Dye Concentration:
 - Dye Concentration (M) = $A_{\max} / (\epsilon_{\max} \times \text{path length})$
 - Where ϵ_{\max} is the molar extinction coefficient of DiSulfo-ICG at its A_{\max} .
- Calculate Degree of Labeling (DOL):
 - $\text{DOL} = (\text{Molar concentration of Dye}) / (\text{Molar concentration of DNA})$
 - This ratio indicates the average number of dye molecules per DNA oligonucleotide.

Data Presentation: Parameters and Calculations

Table 1: Recommended Reaction and Quantification Parameters

Parameter	Recommended Value	Notes
Reaction pH	7.0 - 7.5	Critical for maleimide-thiol reaction specificity.[1][2]
Reaction Buffer	PBS, Tris, or HEPES (thiol-free)	Must be degassed to prevent thiol oxidation.[1]
Reducing Agent	TCEP	10-100 fold molar excess over DNA.[2][8]
Dye:DNA Molar Ratio	10:1 to 20:1	Should be optimized for specific DNA sequences and desired DOL.[8]
Reaction Time	2 hours (RT) to Overnight (4°C)	Longer incubation may increase yield.[1][2][3]
A260/A280 Ratio	1.7 - 2.0	Indicates purity of the DNA component.[14][15]

| A260/A230 Ratio | > 1.5 | Indicates absence of salt or organic contaminants.[14] |

Table 2: Example Calculation for Degree of Labeling (DOL)

Measurement / Constant	Symbol	Example Value
Molar Extinction Coefficient of DNA (ϵ_{dna})	ϵ_{dna}	Varies by sequence
Molar Extinction Coefficient of ICG (ϵ_{dye})	ϵ_{dye}	$\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$
Correction Factor for ICG at 260 nm	CF260	~ 0.08 (hypothetical)
Measured Absorbance at 260 nm	A260	1.2
Measured Absorbance at 780 nm (Amax)	Amax	0.9
Calculated DNA Concentration	[DNA]	$(A_{260} - (A_{\text{max}} * \text{CF260})) / \epsilon_{\text{dna}}$
Calculated Dye Concentration	[Dye]	$A_{\text{max}} / \epsilon_{\text{dye}}$

| Degree of Labeling | DOL | $[\text{Dye}] / [\text{DNA}]$ |

Stability and Storage

Indocyanine green is known to have poor stability in aqueous solutions.^{[16][17]} Once reconstituted, the free dye should be used promptly.^[18] For the final DNA-ICG conjugate:

- Store in a buffer containing a stabilizing agent if possible.
- Protect from light at all times.
- For short-term storage, keep at 4°C.
- For long-term storage, aliquot and store at -20°C or -80°C.^[18] Avoid repeated freeze-thaw cycles.

Potential Applications

ICG-labeled DNA oligonucleotides can be utilized in a wide range of applications, leveraging the NIR fluorescence properties of the dye.

- In Vivo Imaging: Tracking the biodistribution of therapeutic oligonucleotides.
- Fluorescence Resonance Energy Transfer (FRET): As a FRET acceptor in studies of DNA-protein interactions or DNA conformational changes.
- Gene Detection: As probes in fluorescence in situ hybridization (FISH) or other molecular diagnostic assays.
- Drug Delivery: To monitor the delivery and uptake of DNA-based nanostructures or drug conjugates.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. lumiprobe.com [lumiprobe.com]
2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
3. Maleimide labeling of thiolated biomolecules [biosyn.com]
4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
5. Clinical applications of indocyanine green (ICG) enhanced fluorescence in laparoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
6. Frontiers | The primary application of indocyanine green fluorescence imaging in surgical oncology [frontiersin.org]
7. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
8. resources.tocris.com [resources.tocris.com]

- 9. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 15. Quantification of DNA [qiagen.com]
- 16. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2022194731A1 - Stable formulations of indocyanine green - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Labeling of Thiol-Modified DNA with DiSulfo-ICG Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388925#labeling-thiol-modified-dna-with-disulfo-icg-maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com